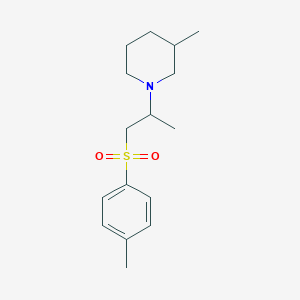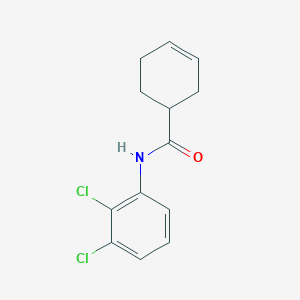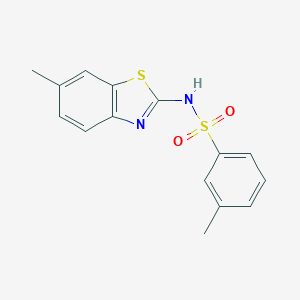
N-(sec-butyl)-2,4-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(sec-butyl)-2,4-difluorobenzenesulfonamide, also known as DBS-043, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various research fields. DBS-043 is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. In
作用機序
The mechanism of action of N-(sec-butyl)-2,4-difluorobenzenesulfonamide involves its interaction with ion channels, which are proteins that regulate the flow of ions across cell membranes. This compound has been shown to modulate the activity of certain ion channels, such as the acid-sensing ion channel 1a (ASIC1a) and the transient receptor potential vanilloid 1 (TRPV1) channel. By modulating the activity of these ion channels, this compound can affect various physiological processes, such as pain perception and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target ion channel and the cell type. For example, this compound has been shown to inhibit the activity of ASIC1a, which is involved in pain perception and neuronal excitability. Inhibition of ASIC1a by this compound can lead to the reduction of pain sensation and the suppression of epileptic seizures. This compound has also been shown to activate TRPV1, which is involved in the regulation of body temperature and pain perception. Activation of TRPV1 by this compound can lead to the sensation of heat and pain.
実験室実験の利点と制限
N-(sec-butyl)-2,4-difluorobenzenesulfonamide has several advantages for lab experiments, such as its high potency and selectivity for certain ion channels. This compound can be used as a tool compound to study the function of ion channels in various physiological processes. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using this compound.
将来の方向性
N-(sec-butyl)-2,4-difluorobenzenesulfonamide has shown great potential for various research fields, and there are several future directions that could be explored. One direction is the development of new this compound derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the role of this compound in other physiological processes, such as inflammation and cardiovascular function. Furthermore, this compound could be used in combination with other drugs to enhance their efficacy and reduce their side effects. Overall, this compound is a promising compound that could lead to the development of new treatments for various diseases.
合成法
The synthesis of N-(sec-butyl)-2,4-difluorobenzenesulfonamide involves a multi-step process that starts with the reaction of 2,4-difluorobenzenesulfonyl chloride with sec-butylamine in the presence of a base such as triethylamine. This reaction yields this compound as the final product. The purity of this compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(sec-butyl)-2,4-difluorobenzenesulfonamide has shown potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of certain ion channels in the brain, which could lead to the development of new treatments for neurological disorders such as epilepsy and chronic pain. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells, which could lead to the development of new cancer therapies. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties.
特性
分子式 |
C10H13F2NO2S |
|---|---|
分子量 |
249.28 g/mol |
IUPAC名 |
N-butan-2-yl-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C10H13F2NO2S/c1-3-7(2)13-16(14,15)10-5-4-8(11)6-9(10)12/h4-7,13H,3H2,1-2H3 |
InChIキー |
GHZREYDCAKEYHR-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=C(C=C(C=C1)F)F |
正規SMILES |
CCC(C)NS(=O)(=O)C1=C(C=C(C=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methyl-6-[(2-naphthylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B262848.png)
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)

![N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B262853.png)

![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate](/img/structure/B262856.png)
![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B262859.png)
![1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B262872.png)
![Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)

